REACTION_SMILES
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[CH2:1]([CH3:2])[O:3][c:4]1[cH:5][cH:6][c:7]([C:10]2([C:15](=[O:16])[OH:17])[C:11]([Cl:13])([Cl:14])[CH2:12]2)[cH:8][cH:9]1.[S:18]([Cl:19])([Cl:20])=[O:21]>>[CH2:1]([CH3:2])[O:3][c:4]1[cH:5][cH:6][c:7]([C:10]2([C:15](=[O:17])[Cl:20])[C:11]([Cl:13])([Cl:14])[CH2:12]2)[cH:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOc1ccc(C2(C(=O)O)CC2(Cl)Cl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
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Type
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product
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Smiles
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CCOc1ccc(C2(C(=O)Cl)CC2(Cl)Cl)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |